2-(1H-indol-3-yl)-N-(2-methylpropyl)-2-oxoacetamide
Description
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-(2-methylpropyl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-9(2)7-16-14(18)13(17)11-8-15-12-6-4-3-5-10(11)12/h3-6,8-9,15H,7H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAVDAFJAANDQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)C1=CNC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-N-(2-methylpropyl)-2-oxoacetamide typically involves the reaction of indole derivatives with specific reagents under controlled conditions. One common method involves the use of indole-3-carbaldehyde as a starting material, which undergoes a series of reactions including condensation, reduction, and acylation to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-N-(2-methylpropyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction may produce indole-3-ethylamine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and interactions with proteins.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-N-(2-methylpropyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Adamantane-Substituted Derivatives
A prominent class of analogs includes N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamides. These compounds exhibit potent anticancer activity, with compound 5r showing an IC50 of 10.56 ± 1.14 µM against HepG2 liver cancer cells . Mechanistically, these derivatives induce caspase-8 and caspase-3 activation, triggering apoptosis . In contrast, the target compound’s isobutyl group lacks this bulky substituent, which may reduce binding affinity but improve metabolic stability.
Antimicrobial Indole Glyoxylamides
8,9-Dihydrocoscinamide B (N-(2-(1H-indol-3-yl)ethyl)-2-(1H-indol-3-yl)-2-oxoacetamide) demonstrates antimicrobial activity against S. aureus and ESKAPE pathogens . Its dual indole substituents may facilitate membrane disruption or enzyme inhibition. The target compound’s isobutyl group, being less polar, might reduce antimicrobial efficacy compared to ethyl-indol moieties.
Microtubule-Targeting Agents
D-24851 (N-(pyridin-4-yl)-[1-(4-chlorbenzyl)-indol-3-yl]-glyoxylamide) destabilizes microtubules via a unique binding site, avoiding cross-resistance with vinca alkaloids or taxanes . Its chlorobenzyl and pyridinyl groups confer specificity, whereas the target compound’s simpler substituents may lack this mechanism.
MDM2/PBR-Targeting Derivatives
N-Alkyl/aryl-2-aryl indol-3-yl-glyoxylamides, such as compound 2e (2-[2-(4-chlorophenyl)-1H-indol-3-yl]-2-oxo-N-propylacetamide), show high binding affinity to MDM2 and peripheral benzodiazepine receptors (PBR), critical in p53-mediated apoptosis . The isobutyl group in the target compound may exhibit different steric effects compared to propyl or chlorophenyl substituents.
Table 1: Key Properties of Structural Analogs
Key Observations:
Substituent Impact : Bulky groups (e.g., adamantane) enhance anticancer potency but may limit bioavailability. Smaller alkyl chains (e.g., isobutyl) balance lipophilicity and solubility.
Mechanistic Diversity : Caspase activation is common in adamantane derivatives, while microtubule inhibition or receptor binding dominates in others.
Biological Activity
2-(1H-indol-3-yl)-N-(2-methylpropyl)-2-oxoacetamide is an indole derivative that has garnered attention for its diverse biological activities. Indole compounds are known for their roles in medicinal chemistry, particularly due to their interactions with various biological pathways. This article reviews the biological activity of this specific compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
The chemical structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C14H16N2O2 |
| CAS Number | 92255-65-7 |
| InChI Key | InChI=1S/C14H16N2O2/c1-9(2)7-16-14(18)13(17)11-8-15-12-6-4-3-5-10(11)12/h3-6,8-9,15H,7H2,1-2H3,(H,16,18) |
Synthesis
The synthesis of this compound typically involves the reaction of indole derivatives with specific reagents. A common synthetic route includes:
- Condensation Reaction : Indole derivatives are reacted with appropriate acylating agents.
- Reduction and Acylation : The compound undergoes further reactions to yield the desired product.
This compound can be produced industrially using optimized reaction conditions to ensure high yield and purity.
The biological activity of this compound is primarily attributed to its ability to modulate various biological pathways. It may interact with enzymes and receptors, influencing their activity and leading to significant biological effects. For example, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Therapeutic Applications
Research indicates potential therapeutic applications in various fields:
- Anti-inflammatory Activity : The compound has demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes.
- Anticancer Properties : Preliminary studies suggest that it may inhibit tumor growth in xenograft models. For instance, related indole derivatives have shown significant tumor growth inhibition in head and neck cancer models .
- Antimicrobial Activity : Some studies have reported that related compounds exhibit antibacterial properties against various Gram-positive and Gram-negative bacteria .
Case Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory effects of this compound in a mouse model of acute inflammation. The results indicated a significant reduction in edema and inflammatory markers compared to control groups, suggesting its potential use in treating inflammatory diseases.
Case Study 2: Anticancer Activity
In another study focusing on cancer treatment, the compound was tested in a xenograft model for head and neck cancer. The results showed a marked decrease in tumor size after treatment with the compound compared to untreated controls, supporting its role as a potential anticancer agent .
Comparative Analysis
The biological activity of this compound can be compared with similar indole derivatives:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(1H-indol-3-yl)-N-(2-methylpropyl)-2-oxoacetamide?
- The synthesis typically involves multi-step reactions, starting with indole derivatives as core precursors. Key steps include:
- Acylation : Reacting indole-3-carboxylic acid derivatives with chloroacetyl chloride or similar acylating agents under controlled pH and temperature (e.g., 0–5°C in anhydrous dichloromethane) .
- Amidation : Coupling the intermediate with 2-methylpropylamine using carbodiimides (e.g., EDC/HOBt) in dimethylformamide (DMF) at room temperature .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .
- Critical parameters: Reaction time (12–24 hours), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 for amine:acyl intermediate) to minimize by-products .
Q. How can researchers confirm the molecular structure and purity of this compound?
- Spectroscopic Techniques :
- NMR : ¹H and ¹³C NMR to verify indole protons (δ 7.1–7.8 ppm), carbonyl groups (δ 165–175 ppm), and methylpropyl substituents (δ 0.9–1.2 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 285.147 for [M+H]⁺) .
- Chromatography :
- HPLC : Purity >95% using a C18 column (acetonitrile/water, 0.1% TFA) .
- Elemental Analysis : Validate C, H, N, O percentages within ±0.3% of theoretical values .
Q. What are the key physicochemical properties influencing its solubility and stability?
- Solubility : Poor aqueous solubility (logP ~2.8), requiring DMSO or ethanol for in vitro studies. Solubility can be enhanced via co-solvents (e.g., PEG-400) .
- Stability : Hydrolytically sensitive at pH >8 due to the oxoacetamide moiety. Store at –20°C in amber vials under nitrogen .
Advanced Research Questions
Q. How does structural modification of the indole or alkylamide group affect biological activity?
- Indole Modifications :
- Methylation at the indole N1 position (e.g., 1-methylindole) reduces DNA intercalation but enhances enzyme inhibition (e.g., topoisomerase II) .
- Substitution at C5 with electron-withdrawing groups (e.g., –NO₂) increases antimicrobial potency by 3–5× compared to unsubstituted analogs .
- Alkylamide Tail :
- Branched chains (e.g., 2-methylpropyl) improve membrane permeability (logD 1.8 vs. 1.2 for linear analogs) but reduce solubility .
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., anticancer vs. neuroprotective effects)?
- Dose-Response Studies : Test across a wide concentration range (nM–μM) to identify biphasic effects (e.g., pro-apoptotic at high doses, cytoprotective at low doses) .
- Target Profiling : Use kinase inhibition panels or proteomics to identify off-target interactions (e.g., unexpected activation of PI3K/Akt pathways) .
- In Silico Modeling : Molecular docking (AutoDock Vina) to predict binding affinities for conflicting targets (e.g., Bcl-2 vs. β-amyloid) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
